![molecular formula C11H11ClF4N4O2 B4669706 1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanone CAS No. 1005582-34-2](/img/structure/B4669706.png)
1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanone
Overview
Description
1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanone is a complex organic compound featuring multiple functional groups, including pyrazole rings, difluoromethyl groups, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazole derivatives under controlled conditions. The reaction conditions often include the use of strong bases or acids, solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and temperature control to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing waste and energy consumption. The use of catalysts and optimized reaction conditions is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium azide (NaN₃). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution of the chloro group can produce various substituted pyrazoles .
Scientific Research Applications
1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
- 1-[3,5-Bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(3,4-dichlorophenyl)ethanone
- 3,5-Bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl
Uniqueness
1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl and chloro substituents enhance its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
The compound 1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanone is a novel pyrazole derivative with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 342.68 g/mol. Its structure features multiple functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C11H11ClF4N4O2 |
Molecular Weight | 342.68 g/mol |
IUPAC Name | [3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanone |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been observed to exhibit:
Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation in various conditions.
Anticancer Activity : Preliminary studies suggest that it can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activities. For instance, similar pyrazole derivatives have shown cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical carcinoma)
- CaCo-2 (colon adenocarcinoma)
In vitro studies have demonstrated that these compounds can selectively target cancer cells while sparing normal cells, which is crucial for minimizing side effects during treatment.
Antimicrobial Activity
There is emerging evidence that pyrazole derivatives possess antimicrobial properties. The compound's structural features may enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Study 1: Anticancer Activity
A study published in PubMed Central highlighted the activity of pyrazole derivatives against cancer cell lines. The tested compound exhibited an IC50 value indicating moderate activity against a panel of eleven cancer cell lines, suggesting potential as an anticancer agent .
Study 2: Anti-inflammatory Mechanisms
Another research article discussed the role of pyrazole derivatives in inhibiting cyclooxygenases (COX), which are key enzymes in the inflammatory process. The compound demonstrated significant inhibition of COX enzymes, leading to reduced prostaglandin synthesis and inflammation .
Properties
IUPAC Name |
1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-2-(4-chloro-3-methylpyrazol-1-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF4N4O2/c1-5-6(12)3-19(17-5)4-8(21)20-11(22,10(15)16)2-7(18-20)9(13)14/h3,9-10,22H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORHVJNOJSPHFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)CC(=O)N2C(CC(=N2)C(F)F)(C(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF4N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101108260 | |
Record name | 1-[3,5-Bis(difluoromethyl)-4,5-dihydro-5-hydroxy-1H-pyrazol-1-yl]-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101108260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005582-34-2 | |
Record name | 1-[3,5-Bis(difluoromethyl)-4,5-dihydro-5-hydroxy-1H-pyrazol-1-yl]-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1005582-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3,5-Bis(difluoromethyl)-4,5-dihydro-5-hydroxy-1H-pyrazol-1-yl]-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101108260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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